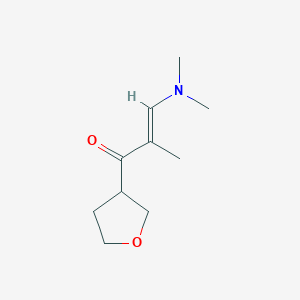

3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one

Description

3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one (CAS: 1603946-24-2) is a β-enaminone derivative characterized by a prop-2-en-1-one backbone. Its molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.22 g/mol . The compound features:

- A 2-methyl substituent on the α-carbon of the enaminone system.

- An oxolan-3-yl group (tetrahydrofuran ring) at the ketone position, contributing to stereoelectronic effects and influencing crystallographic packing .

Synthetic routes typically involve Claisen-Schmidt condensation or reactions with dimethylformamide dimethyl acetal (DMF-DMA), as seen in analogous compounds .

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

(E)-3-(dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one |

InChI |

InChI=1S/C10H17NO2/c1-8(6-11(2)3)10(12)9-4-5-13-7-9/h6,9H,4-5,7H2,1-3H3/b8-6+ |

InChI Key |

OWOWTFYMKYCFQO-SOFGYWHQSA-N |

Isomeric SMILES |

C/C(=C\N(C)C)/C(=O)C1CCOC1 |

Canonical SMILES |

CC(=CN(C)C)C(=O)C1CCOC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one can be achieved through a multi-step process. One common method involves the reaction of 1-(tetrahydrofuran-3-yl)ethanone with dimethylamine in the presence of a suitable solvent such as dimethylacetamide (DMAc). The reaction mixture is typically stirred at elevated temperatures (e.g., 110°C) under an inert atmosphere (e.g., argon) for an extended period (e.g., 16 hours) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted enones or amines.

Scientific Research Applications

3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors The compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating the activity of specific proteins or signaling cascades

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The table below compares key physical and chemical properties of the target compound with its analogs:

*logP values estimated based on substituent contributions.

Key Observations :

- Lipophilicity : Thiophene and trifluoromethoxy analogs exhibit higher logP values (>1), suggesting increased membrane permeability compared to the oxolan-3-yl derivative .

- Melting Points : Aryl-substituted derivatives (e.g., trifluoromethylphenyl) show higher melting points (141–145°C) due to stronger π-π stacking and hydrogen bonding .

- Solubility : The oxolan-3-yl group may enhance aqueous solubility compared to aromatic substituents, though experimental data are pending .

Crystallographic and Hydrogen-Bonding Patterns

- Planarity: Analogous compounds like (E)-3-dimethylamino-1-(4-pyridyl)prop-2-en-1-one adopt near-planar conformations (r.m.s. deviation: 0.099 Å), facilitating π-π interactions .

- Hydrogen Bonding : The oxolan-3-yl group’s oxygen may act as a hydrogen-bond acceptor, akin to fluorophenyl chalcones where dihedral angles (7.14°–56.26°) influence crystal packing .

SHELX software (e.g., SHELXL) is widely used for refining such structures, ensuring accurate bond-length and angle determinations .

Biological Activity

3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one, with the molecular formula CHNO and CAS Number 1865880-59-6, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has a molecular weight of 183.25 g/mol. Its structure features a dimethylamino group, which is known to enhance biological activity by increasing lipophilicity and facilitating cellular uptake. The oxolane ring contributes to the compound's stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 183.25 g/mol |

| CAS Number | 1865880-59-6 |

The biological activity of 3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets within biological systems. The dimethylamino group can act as a nucleophile, allowing the compound to form covalent bonds with electrophilic sites on proteins. This interaction can modulate enzyme activities and influence signaling pathways.

Case Studies

Several case studies highlight the biological relevance of compounds with similar structures:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Activity : Another investigation reported that structurally similar compounds exhibited antimicrobial properties against several bacterial strains, suggesting a broad spectrum of biological activity.

- Enzyme Inhibition : Research has shown that certain derivatives can inhibit enzymes critical for tumor metabolism, thereby reducing cancer cell viability .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of 3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one:

- Cellular Uptake : The incorporation of a dimethylamino group enhances cellular uptake due to increased lipophilicity.

- Target Interaction : The compound may interact with various protein targets, influencing pathways related to cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.